N'-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
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Overview
Description
N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine-5-carbaldehyde under specific conditions to yield the final product .
Chemical Reactions Analysis
N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Scientific Research Applications
N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
N’-{(E)-[1-(2-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide: This compound has a similar structure but lacks the thioxotetrahydropyrimidinylidene moiety.
N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide: This compound features a cyano group instead of the thioxotetrahydropyrimidinylidene moiety.
N’-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound contains a pyridinyl group instead of the chlorophenyl group.
Properties
Molecular Formula |
C18H13ClN4O3S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(E)-[1-(2-chlorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN4O3S/c19-13-8-4-5-9-14(13)23-17(26)12(16(25)21-18(23)27)10-20-22-15(24)11-6-2-1-3-7-11/h1-10,26H,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
RYAQOYYWKDUUER-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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